5-Hydroxybenzydamine Hydrochloride

Description

Contextualization within Benzydamine (B159093) Hydrochloride Chemistry and Degradation Pathways

Benzydamine Hydrochloride is an indazole derivative known for its analgesic and anti-inflammatory properties. mdpi.com The stability of a pharmaceutical compound is a critical aspect of its development and use, and Benzydamine has been the subject of such investigations. Research has shown that Benzydamine is susceptible to degradation, particularly when exposed to light. researchgate.net

Photodegradation studies are crucial for understanding how a drug substance may change under various environmental conditions. In the case of Benzydamine, exposure to UV irradiation leads to a complex degradation pathway, resulting in the formation of several byproducts. researchgate.net One of the main and most frequently discussed photoproducts identified in these studies is 5-Hydroxybenzydamine (B571449). researchgate.net Its formation involves the hydroxylation of the indazole ring of the Benzydamine molecule. This process signifies a fundamental chemical alteration of the parent drug, leading to a new chemical entity with distinct properties.

The degradation of Benzydamine into 5-Hydroxybenzydamine is a notable pathway, as the introduction of a hydroxyl group can significantly alter the molecule's polarity and, consequently, its chemical and biological behavior. Chromatographic studies have shown that the photoproducts of Benzydamine, including 5-Hydroxybenzydamine, are more hydrophilic than the parent compound. researchgate.net

Significance of Investigating 5-Hydroxybenzydamine Hydrochloride as a Chemical Entity

The investigation of this compound as a distinct chemical entity is significant for several reasons, primarily centered around the safety and efficacy of Benzydamine-containing pharmaceutical products. The formation of degradation products can have implications for the stability and shelf-life of a medication.

Furthermore, degradation products may exhibit different toxicological profiles compared to the parent drug. Scientific literature has identified 5-Hydroxybenzydamine as a "toxic photodegradation product". This classification underscores the importance of studying its biological effects. Research has explored the phototoxicity of Benzydamine's photoproducts, including 5-Hydroxybenzydamine, with studies demonstrating effects such as erythrocyte lysis upon irradiation.

Historical Perspective of Related Indazole Derivative Research

The study of indazole derivatives has a rich history in medicinal chemistry. The indazole scaffold is considered a "privileged structure" due to its presence in numerous biologically active compounds. Research into indazole-containing molecules has led to the development of various therapeutic agents.

Benzydamine itself was first marketed in 1966, marking a significant milestone in the application of indazole derivatives as anti-inflammatory agents. Since then, the field has expanded considerably, with indazole-based compounds being investigated and approved for a wide range of uses, including as anti-cancer agents, antiemetics, and antipsychotics.

The historical trajectory of indazole research highlights a continuous effort to understand the structure-activity relationships of this class of compounds. The investigation into the degradation pathways of early indazole drugs like Benzydamine, and the subsequent characterization of their byproducts such as 5-Hydroxybenzydamine, represents a natural progression in the lifecycle of pharmaceutical research. This ongoing scrutiny ensures a deeper understanding of the stability and safety of established drugs and provides valuable insights for the design of new, more robust therapeutic agents based on the indazole core.

Detailed Research Findings

Research into this compound has primarily focused on its formation as a degradation product of Benzydamine and its analytical detection. The following tables summarize key findings from the scientific literature.

Table 1: Analytical Data for the Detection of 5-Hydroxybenzydamine

| Analytical Technique | Matrix | Key Findings |

| High-Performance Liquid Chromatography (HPLC) | Pharmaceutical Formulations | A complex degradation pathway for Benzydamine under UV light was observed, with at least five degradation products. After 1 hour of irradiation, 20% of the Benzydamine was photolyzed. researchgate.net |

| Colorimetry | Not specified | Benzydamine hydrochloride was determined in the presence of its toxic photodegradation products, 5-hydroxybenzydamine and 2-B-dimethylaminopropyl-l-benzylindalolin-3-one, using the acid dye bromophenol red, with absorbance measured at 425nm. |

| Forced Degradation Studies (RP-HPLC) | Bulk Drug and Pharmaceutical Formulations | Forced degradation of Benzydamine HCl under various conditions (acidic, basic, peroxide, thermal, photo, and hydrolysis) was performed to establish a stability-indicating method. |

Table 2: Physicochemical and Identification Data for this compound

| Property | Data |

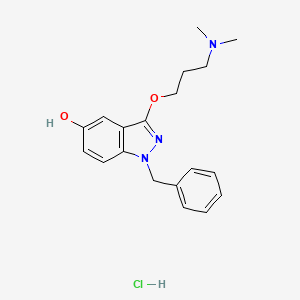

| Molecular Formula | C₁₉H₂₄ClN₃O₂ |

| Molecular Weight | 361.87 g/mol |

| CAS Number | 39860-89-4 |

| Appearance | No Data Available |

| Melting Point | No Data Available |

| Boiling Point | No Data Available |

| Solubility | No Data Available |

Propriétés

Formule moléculaire |

C19H24ClN3O2 |

|---|---|

Poids moléculaire |

361.9 g/mol |

Nom IUPAC |

1-benzyl-3-[3-(dimethylamino)propoxy]indazol-5-ol;hydrochloride |

InChI |

InChI=1S/C19H23N3O2.ClH/c1-21(2)11-6-12-24-19-17-13-16(23)9-10-18(17)22(20-19)14-15-7-4-3-5-8-15;/h3-5,7-10,13,23H,6,11-12,14H2,1-2H3;1H |

Clé InChI |

KXCCGANRGMOPNC-UHFFFAOYSA-N |

SMILES canonique |

CN(C)CCCOC1=NN(C2=C1C=C(C=C2)O)CC3=CC=CC=C3.Cl |

Origine du produit |

United States |

Formation and Synthetic Derivation of 5 Hydroxybenzydamine Hydrochloride

Photodegradation Pathways Leading to 5-Hydroxybenzydamine (B571449) Formation

Benzydamine (B159093) Hydrochloride is known to be susceptible to degradation upon exposure to ultraviolet (UV) light. researchgate.net This process is complex, leading to the formation of several byproducts, with 5-Hydroxybenzydamine being one of the identified toxic photodegradants. The study of these pathways is essential for understanding the stability of pharmaceutical formulations containing Benzydamine.

Mechanistic Elucidation of Photodegradation Processes of Benzydamine Hydrochloride

The photodegradation of Benzydamine Hydrochloride in aqueous solutions is a multifaceted process that results in at least five distinct degradation products. researchgate.net While the complete mechanistic details for the formation of each photoproduct are not fully elucidated in the available literature, the identification of 5-Hydroxybenzydamine suggests that a key reaction is the hydroxylation of the indazole ring.

This photo-hydroxylation likely involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), initiated by the absorption of UV radiation by the Benzydamine molecule. The process can be conceptually outlined as follows:

Photoexcitation: The Benzydamine molecule absorbs photons from UV light, transitioning to an electronically excited state.

Intersystem Crossing: The excited molecule may undergo intersystem crossing to a more stable triplet state.

Energy Transfer and Radical Formation: The excited Benzydamine molecule can interact with molecular oxygen or water to generate reactive oxygen species. For instance, it could lead to the formation of singlet oxygen or superoxide radicals, which can subsequently lead to the formation of hydroxyl radicals.

Electrophilic Attack: The highly electrophilic hydroxyl radicals can then attack the electron-rich aromatic indazole ring of the Benzydamine molecule. The position of hydroxylation, in this case, the 5-position, is determined by the electron density of the ring system.

Formation of 5-Hydroxybenzydamine: The addition of the hydroxyl group to the 5-position of the indazole ring results in the formation of 5-Hydroxybenzydamine.

During this photodegradation process, a noticeable shift in the pH of the solution has been observed, with one study reporting a decrease from pH 6.5 to 5.0 after one hour of irradiation, indicating the formation of acidic byproducts. researchgate.net

Influence of Environmental Parameters on Photodegradation Kinetics

The rate of photodegradation of Benzydamine and the subsequent formation of 5-Hydroxybenzydamine are influenced by several environmental factors. While specific kinetic studies on the formation of 5-Hydroxybenzydamine are not extensively detailed, general principles of photochemical reactions and studies on other pharmaceutical compounds allow for an understanding of the influential parameters. nih.govmdpi.comresearchgate.netnih.gov

pH of the Solution: The pH of the medium can significantly affect the rate of photodegradation. Changes in pH can alter the electronic structure of the drug molecule and its susceptibility to photochemical reactions. As noted, the pH of the solution itself changes during the degradation process. researchgate.net For many organic compounds, photodegradation rates are pH-dependent, with different reaction pathways being favored at different pH levels. nih.govmdpi.comresearchgate.net

Light Intensity and Wavelength: The rate of photodegradation is directly related to the intensity of the light source and the overlap of its emission spectrum with the absorption spectrum of the drug. Benzydamine is susceptible to degradation by UV light. researchgate.net

Presence of Photosensitizers: Photosensitizers are substances that can absorb light energy and transfer it to other molecules, thereby promoting their degradation. While some components of pharmaceutical formulations could potentially act as photosensitizers, their effect on Benzydamine degradation would need to be evaluated on a case-by-case basis.

The following table summarizes the expected influence of these parameters on the photodegradation of Benzydamine.

| Parameter | Expected Influence on Photodegradation Rate | General Observations |

|---|---|---|

| pH | Significant | Reaction rates and pathways are often pH-dependent. A shift in pH has been observed during Benzydamine degradation. researchgate.net |

| Temperature | Moderate | Can affect the kinetics of secondary reactions. nih.gov |

| Light Intensity | High | Higher intensity generally leads to a faster degradation rate. |

| Wavelength | Specific | Degradation occurs at wavelengths absorbed by Benzydamine (UV range). researchgate.net |

| Photosensitizers | Potential | Can accelerate degradation, though their role in Benzydamine formulations is not fully established. |

Synthetic Methodologies for 5-Hydroxybenzydamine Hydrochloride

The chemical synthesis of this compound is not widely documented in publicly available literature. However, based on the known synthesis of Benzydamine and general synthetic organic chemistry principles, a plausible synthetic route can be proposed. The synthesis would likely involve the creation of a hydroxylated indazole precursor followed by the addition of the side chain.

Chemical Synthesis Routes and Process Optimization

A potential synthetic pathway for 5-Hydroxybenzydamine would likely start with a substituted aniline or a related precursor that already contains a hydroxyl group or a protected hydroxyl group at the desired position. A general, hypothetical synthesis could involve the following steps:

Formation of a Substituted Phenylhydrazine: Starting with a 4-substituted-2-nitroaniline, where the 4-substituent is a protected hydroxyl group (e.g., a methoxy or benzyloxy group), a diazotization reaction followed by reduction would yield the corresponding phenylhydrazine.

Indazole Ring Formation: The substituted phenylhydrazine could then be reacted with a suitable reagent, such as an ester or a β-ketoester, to form the indazole ring through cyclization. This would result in a 5-protected-hydroxy-1H-indazol-3-ol.

Benzylation: The N1 position of the indazole ring would be benzylated, for example, using benzyl (B1604629) chloride in the presence of a base.

Side-Chain Attachment: The hydroxyl group at the 3-position would then be alkylated with 3-chloro-N,N-dimethylpropan-1-amine to introduce the characteristic side chain of Benzydamine.

Deprotection: The protecting group at the 5-position would be removed to reveal the hydroxyl group. For instance, a methoxy group could be cleaved using a strong acid like hydrobromic acid, or a benzyl group could be removed by hydrogenolysis.

Salt Formation: Finally, the resulting 5-Hydroxybenzydamine free base would be treated with hydrochloric acid to form the hydrochloride salt.

Process optimization for such a synthesis would involve a detailed study of reaction conditions for each step, including the choice of solvents, bases, catalysts, reaction times, and temperatures to maximize the yield and purity of the final product.

Purification and Isolation Techniques for Synthetic Derivatives

The purification and isolation of the synthetically prepared this compound would be critical to obtain a high-purity product. A combination of standard laboratory and industrial techniques would be employed.

Crystallization: Recrystallization is a common method for purifying solid organic compounds. The crude product would be dissolved in a suitable solvent or a mixture of solvents at an elevated temperature, and then allowed to cool slowly, leading to the formation of pure crystals. For indazole derivatives, solvent systems such as acetone/water or ethanol/water have been used. google.com

Chromatography: Column chromatography is a versatile technique for separating components of a mixture. For polar compounds like hydroxylated indazoles, silica gel or alumina could be used as the stationary phase, with a suitable eluent system. For more challenging separations, preparative High-Performance Liquid Chromatography (HPLC) could be employed. sciencepublishinggroup.comscirp.orgscirp.org

Extraction: Liquid-liquid extraction would be used throughout the synthesis to separate the product from impurities based on their differential solubilities in immiscible solvents and at different pH values.

The following table summarizes the likely purification techniques and their applications in the context of synthesizing this compound.

| Technique | Purpose | Typical Application in Synthesis |

|---|---|---|

| Liquid-Liquid Extraction | Work-up and initial purification | Separating the organic product from aqueous reagents and byproducts after each synthetic step. |

| Crystallization | Final purification of the solid product | Removing minor impurities from the crude this compound. |

| Column Chromatography | Purification of intermediates and final product | Separating the desired compound from closely related impurities or unreacted starting materials. |

| Preparative HPLC | High-purity isolation | Used for obtaining highly pure samples for analytical standards or research purposes. sciencepublishinggroup.comscirp.orgscirp.org |

Preclinical Pharmacological Investigations of 5 Hydroxybenzydamine Hydrochloride

In Vitro Pharmacological Profiling

Information regarding the in vitro pharmacological profile of 5-Hydroxybenzydamine (B571449) Hydrochloride is not present in the available scientific literature. Specific data from cell-based assays for receptor binding, enzyme-based assays for modulatory effects, or ligand-binding studies are absent.

Cell-Based Assays for Receptor Binding and Cellular Responses

No studies detailing the receptor binding affinities (such as Kᵢ or IC₅₀ values) or specific cellular responses mediated by 5-Hydroxybenzydamine as a metabolite were found.

Enzyme-Based Assays for Modulatory Effects

There is no available data from enzyme-based assays to describe the potential modulatory effects of 5-Hydroxybenzydamine on various enzymes.

Ligand-Binding Studies and Competitive Assays

No published ligand-binding or competitive assay studies involving 5-Hydroxybenzydamine could be identified.

Elucidation of Mechanisms of Action (Preclinical)

The molecular and cellular mechanisms of action for 5-Hydroxybenzydamine as a metabolite have not been elucidated in the reviewed literature.

Investigation of Molecular Pathways and Signaling Cascades

There are no available studies investigating the specific molecular pathways or signaling cascades that may be modulated by 5-Hydroxybenzydamine.

Analysis of Cellular and Subcellular Effects

The primary cellular effect documented for 5-Hydroxybenzydamine relates to its action as a photoproduct. A 1993 study investigated the phototoxicity of Benzydamine (B159093) and its photoproducts. nih.gov In this context, 5-Hydroxybenzydamine was identified as a main product of Benzydamine irradiation and was shown to be involved in photosensitized hemolysis (lysis) of human erythrocytes (red blood cells) upon exposure to light. nih.govnih.gov This effect points to a membrane-damaging action under specific, light-induced conditions. However, this phototoxic effect may not be representative of its intrinsic pharmacological activity as a metabolite within the body in the absence of light.

Identification and Characterization of Molecular Targets

Target Identification Approaches (e.g., Proteomics, Chemoproteomics)

There is currently no publicly available scientific literature detailing the use of proteomics, chemoproteomics, or other target identification methodologies to investigate the molecular targets of 5-Hydroxybenzydamine Hydrochloride.

Target Engagement Studies in Preclinical Models

No published studies were identified that have investigated the target engagement of this compound in preclinical models.

Preclinical Pharmacokinetic and Metabolic Profiling of 5 Hydroxybenzydamine Hydrochloride

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The preclinical ADME profile of a drug candidate is crucial for predicting its in vivo behavior, including its efficacy and potential for toxicity. For benzydamine (B159093), extensive research has been conducted to elucidate its journey through the body.

In Vitro Absorption Models and Permeability Studies

The permeability of a compound is a key determinant of its oral absorption. In vitro models, such as the Caco-2 cell monolayer assay, are widely used to predict the intestinal permeability of drugs. nih.govresearchgate.netspringernature.comeurekaselect.com While specific data for 5-Hydroxybenzydamine (B571449) Hydrochloride is not available, studies on the parent compound, benzydamine, indicate it is well-absorbed after oral administration. nih.gov This suggests that benzydamine likely possesses favorable permeability characteristics. Benzydamine's high lipid solubility in its unionized form further supports its efficient uptake by cells. f1000research.com

It is important to note that the addition of a hydroxyl group, as in 5-Hydroxybenzydamine, can alter the physicochemical properties of a molecule, potentially impacting its permeability. Generally, increased polarity from a hydroxyl group might decrease passive diffusion across cell membranes. However, without specific experimental data for 5-Hydroxybenzydamine, its exact permeability profile remains to be determined.

Tissue Distribution Analysis in Preclinical Species

Following absorption, a drug distributes to various tissues throughout the body. Preclinical studies in species such as rats, mice, and dogs have been conducted to understand the tissue distribution of benzydamine. drugbank.commdpi.com Benzydamine is characterized by a high volume of distribution, indicating that it distributes extensively into tissues. f1000research.comnih.gov Limited data in rats suggests that after oral administration, benzydamine reaches concentrations in oral tissues that are therapeutically relevant. googleapis.com

Studies on other compounds have shown that tissue distribution can be influenced by factors such as blood flow to the organ and the physicochemical properties of the drug. dovepress.com For instance, in rats, the highest concentrations of some compounds are found in highly perfused organs like the liver and kidneys. mdpi.comdovepress.com While specific tissue distribution data for 5-Hydroxybenzydamine Hydrochloride is not available, it is plausible that its distribution pattern would be influenced by the presence of the hydroxyl group, which could affect its binding to tissue components.

Table 1: Tissue Distribution of Benzydamine in Rats (Conceptual)

| Tissue | Concentration (relative to plasma) | Reference |

| Liver | High | drugbank.com |

| Kidney | High | drugbank.com |

| Lung | Moderate | drugbank.com |

| Spleen | Moderate | drugbank.com |

| Brain | Low | drugbank.com |

| Oral Tissues | High (local application) | googleapis.com |

This table is conceptual and based on general findings for benzydamine. Specific quantitative ratios are not consistently reported in the available literature.

Metabolic Pathways and Metabolite Identification

Metabolism is a critical process that transforms drugs into more water-soluble compounds, facilitating their excretion. Benzydamine is extensively metabolized in the body, primarily through oxidation, dealkylation, and conjugation. nih.govf1000research.com The major metabolite identified in plasma is benzydamine N-oxide. f1000research.comgoogleapis.com Other identified metabolites include norbenzydamine (the N-demethylated product) and hydroxylated derivatives. nih.gov The formation of 5-Hydroxybenzydamine would fall under the category of oxidative metabolism.

The metabolism of benzydamine is carried out by two main families of enzymes: the Cytochrome P450 (CYP) system and Flavin-containing monooxygenases (FMOs).

Flavin-containing monooxygenases (FMOs): Benzydamine N-oxidation, the primary metabolic pathway, is predominantly catalyzed by FMOs, particularly FMO1 and FMO3. nih.govnih.govnih.gov FMO3 is the major isoform expressed in the human liver. nih.gov

Cytochrome P450 (CYP) enzymes: The N-demethylation of benzydamine to norbenzydamine is a minor pathway mediated by CYP enzymes, with CYP2D6 being a significant contributor. nih.gov Other CYP isoforms like CYP3A4 and CYP2C19 may also be involved. nih.gov The hydroxylation of the benzydamine molecule to form 5-Hydroxybenzydamine is also expected to be catalyzed by CYP enzymes, a common reaction for this enzyme superfamily. mdpi.com

Following these Phase I reactions (oxidation, dealkylation, hydroxylation), the metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to further increase their water solubility for excretion. nih.gov

In vitro metabolic stability assays, using liver microsomes or hepatocytes, are essential for predicting the in vivo clearance of a compound. researchgate.netresearchgate.net These assays measure the rate at which a drug is metabolized by liver enzymes.

Studies using human and cattle liver microsomes have provided kinetic data for the metabolism of benzydamine. nih.govnih.govnih.gov For benzydamine N-oxidation in human liver microsomes, the average Michaelis-Menten constant (Km) was found to be 64.0 µM, and the maximum reaction velocity (Vmax) was 6.9 nmol/mg protein/min. nih.gov In cattle liver microsomes, the Km for N-oxidation was 76.4 µM and the Vmax was 6.5 nmol/mg/min. nih.gov For N-demethylation in cattle liver microsomes, the Km was 58.9 µM and the Vmax was 7.4 nmol/mg/min. nih.gov

Table 2: In Vitro Metabolic Stability of Benzydamine in Liver Microsomes

| Species | Metabolic Pathway | Km (µM) | Vmax (nmol/mg/min) | Reference |

| Human | N-oxidation | 64.0 | 6.9 | nih.gov |

| Cattle | N-oxidation | 76.4 | 6.5 | nih.gov |

| Cattle | N-demethylation | 58.9 | 7.4 | nih.gov |

The metabolic stability of this compound itself has not been reported. As a metabolite, its stability would depend on whether it is a substrate for further metabolism, such as conjugation.

Metabolite profiling aims to identify and quantify the various metabolites of a drug in biological samples. nih.govbohrium.comnih.gov For benzydamine, qualitative and quantitative analyses have been performed in various preclinical species and in humans.

The primary metabolite found in plasma is benzydamine N-oxide. f1000research.comgoogleapis.com In a study with cattle liver slices, in addition to benzydamine N-oxide and norbenzydamine, nine other metabolites were tentatively identified, including desbenzylated and hydroxylated analogues of benzydamine N-oxide and a hydroxylated product of benzydamine. nih.gov This finding supports the formation of hydroxylated metabolites like 5-Hydroxybenzydamine. The study also identified glucuronide conjugates of benzydamine and its metabolites, indicating the involvement of Phase II metabolism. nih.gov

Table 3: Identified Metabolites of Benzydamine in Preclinical Studies

| Metabolite | Metabolic Pathway | Species Detected | Reference |

| Benzydamine N-oxide | N-oxidation | Human, Cattle | f1000research.comnih.gov |

| Norbenzydamine | N-demethylation | Cattle | nih.gov |

| Hydroxylated Benzydamine | Hydroxylation | Cattle | nih.gov |

| Desbenzylated Benzydamine N-oxide | Dealkylation, N-oxidation | Cattle | nih.gov |

| Hydroxylated Benzydamine N-oxide | Hydroxylation, N-oxidation | Cattle | nih.gov |

| Benzydamine N+-glucuronide | Glucuronidation | Cattle | nih.gov |

| Hydroxylated Metabolite Glucuronides | Hydroxylation, Glucuronidation | Cattle | nih.gov |

Excretion Routes and Mass Balance Studies

Detailed excretion and mass balance studies are fundamental in understanding the elimination pathways of a new chemical entity. qps.combioivt.comallucent.com These studies typically involve administering a radiolabeled version of the compound to preclinical species to trace its disposition throughout the body. qps.comallucent.com The goal is to achieve a mass balance, where the total amount of radioactivity recovered from excreta (urine and feces) accounts for a high percentage of the administered dose. nih.gov

For the parent compound, benzydamine , studies have shown that it is extensively metabolized. nih.govresearchgate.net The primary routes of elimination are through metabolism via oxidation, conjugation, and dealkylation. nih.govresearchgate.net While specific quantitative mass balance data for benzydamine in preclinical species is not detailed in the available literature, it is understood that only a small fraction of the administered dose is excreted as the unchanged parent drug in urine, indicating that metabolism is the principal clearance mechanism. nih.gov The kidneys are the main organs for excreting water-soluble metabolites. msdmanuals.commerckvetmanual.com Biliary excretion also contributes to the elimination of drugs and their metabolites, particularly for compounds with higher molecular weights. msdmanuals.commerckvetmanual.com

One study in cattle did identify the formation of hydroxylated and N+-glucuronidated derivatives of benzydamine, suggesting that hydroxylation is a metabolic pathway in this species. capes.gov.br However, this study did not quantify the excretion of 5-Hydroxybenzydamine or other metabolites. Without specific mass balance studies on this compound, its primary routes and extent of excretion remain uncharacterized.

Preclinical Pharmacokinetic Modeling and Simulation

Pharmacokinetic (PK) modeling is a critical tool in drug development, used to understand and predict a drug's absorption, distribution, metabolism, and excretion (ADME) characteristics. nih.gov

Compartmental and Non-Compartmental Pharmacokinetic Analysis

Both compartmental and non-compartmental analyses are standard approaches to evaluating pharmacokinetic data.

Non-compartmental analysis (NCA) is a model-independent method that calculates key PK parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) directly from the observed data. dissolutiontech.com

Compartmental analysis , in contrast, uses mathematical models to describe the body as a series of interconnected compartments. nih.gov This approach can provide a more detailed understanding of a drug's distribution and elimination kinetics. For instance, a two-compartmental model was used to assess the pharmacokinetic parameters of donepezil (B133215) hydrochloride in rats. wikipedia.org

For benzydamine , pharmacokinetic studies in humans have determined key parameters. After oral administration, it is well-absorbed, with a reported systemic availability of approximately 87%. nih.gov It has a relatively high volume of distribution and a terminal half-life of about 13 hours. nih.govresearchgate.netnih.gov Preclinical studies in mice, dogs, and sheep have also been conducted for other benzimidazole (B57391) compounds, showing variable elimination half-lives across species. nih.gov However, specific compartmental or non-compartmental analysis data for this compound is not available.

In Vitro-In Vivo Correlation Approaches

An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a dosage form, usually its dissolution rate, to an in vivo response, such as plasma drug concentration. nih.govjiwaji.edujocpr.comscispace.com A successful IVIVC can be a valuable tool in drug development, potentially reducing the need for extensive in vivo bioequivalence studies. jiwaji.edujocpr.com

The development of an IVIVC typically involves comparing the in vitro dissolution profiles of different formulations with their corresponding in vivo absorption profiles. dissolutiontech.com A high level of correlation (Level A) allows for the prediction of the entire in vivo plasma concentration-time profile from in vitro dissolution data. nih.gov

There are no published studies on the development of an IVIVC for any formulation containing this compound. The establishment of such a correlation would first require the development of a suitable in vitro dissolution method and subsequent in vivo pharmacokinetic studies in a relevant preclinical species.

Structure Activity Relationship Sar Studies of 5 Hydroxybenzydamine Hydrochloride and Analogues

Design and Synthesis of Structural Analogues of 5-Hydroxybenzydamine (B571449) Hydrochloride

The generation of novel analogues of 5-Hydroxybenzydamine Hydrochloride is a process guided by strategic molecular design and executed through sophisticated synthetic chemistry.

The rational design of this compound analogues involves systematic modifications of its core structure. Key strategies include:

Modification of the Indazole Core: Alterations to the central indazole ring system are explored to understand its role in target binding. This can include substitution at various positions of the bicyclic system or even replacement with other heterocyclic scaffolds like benzimidazoles to probe the importance of the nitrogen atoms' positions. researchgate.netnih.gov

Variation of the N-benzyl Group: The benzyl (B1604629) substituent on the indazole nitrogen is a prime candidate for modification. Analogues are created by introducing different substituents on the phenyl ring (e.g., electron-withdrawing or electron-donating groups) or by replacing the benzyl group with other alkyl or aryl moieties. These changes can influence the compound's steric and electronic properties, as well as its lipophilicity.

Alteration of the Dimethylaminoethoxy Side Chain: The flexible side chain is crucial for the compound's interaction with its biological target. Design strategies focus on varying the length of the alkoxy chain, modifying the terminal amino group with different alkyl substituents, or replacing the ether linkage with more rigid or flexible linkers. The hydroxyl group on the benzydamine (B159093) core is also a key point for modification, such as through esterification or etherification, to probe its role in hydrogen bonding.

The synthesis of a library of this compound analogues is typically achieved through a multi-step synthetic sequence. A general approach often involves the initial construction of the substituted indazole core, followed by the attachment of the side chain. For instance, a common route could start with the appropriate substituted 2-halobenzoic acid, which is then reacted with a hydrazine (B178648) derivative to form the indazole ring. Subsequent N-alkylation with a substituted benzyl halide, followed by the introduction of the dimethylaminoethoxy side chain at the 3-position, would yield the desired analogues. nih.gov The synthesis of harmine (B1663883) analogues, for example, involved modifying the 7-position by introducing substituents with terminal functional groups like esters, amides, and carboxylic acids. nih.gov

To create a diverse library for SAR studies, combinatorial chemistry approaches may be employed, allowing for the rapid generation of a large number of compounds by systematically combining different building blocks corresponding to the various modifiable regions of the parent molecule.

Correlation of Structural Modifications with Biological Activity Profiles

Once a library of analogues has been synthesized, the next crucial step is to correlate their structural features with their biological activities. This is achieved through a combination of experimental testing and computational modeling.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for understanding how the physicochemical properties of a molecule influence its biological activity. sajeb.orgnih.gov In the context of this compound analogues, a QSAR model would be developed by:

Generating Descriptors: For each analogue, a set of molecular descriptors is calculated. These can include electronic properties (e.g., partial charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). nih.gov

Developing a Mathematical Model: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to derive a mathematical equation that correlates the descriptors with the observed biological activity (e.g., IC50 values for enzyme inhibition). sajeb.orgnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness. nih.gov

The resulting QSAR model can then be used to predict the activity of yet-to-be-synthesized analogues, thereby guiding the design of more potent compounds.

Table 1: Hypothetical QSAR Data for this compound Analogues

| Analogue | Modification | LogP | Molecular Weight | Predicted Activity (IC50, µM) | Observed Activity (IC50, µM) |

| 1 | Parent Compound | 2.8 | 341.86 | 5.2 | 5.5 |

| 2 | 4'-Chloro on Benzyl | 3.5 | 376.3 | 3.1 | 3.3 |

| 3 | 3'-Methoxy on Benzyl | 2.7 | 371.89 | 6.8 | 7.1 |

| 4 | N,N-Diethyl Side Chain | 3.6 | 369.91 | 4.5 | 4.8 |

| 5 | Propoxy Side Chain | 3.2 | 355.89 | 5.9 | 6.2 |

This table presents hypothetical data for illustrative purposes.

Computational chemistry plays a pivotal role in visualizing and understanding how this compound and its analogues interact with their biological targets at a molecular level. Techniques such as molecular docking are employed to predict the binding mode and affinity of the ligands within the active site of a target protein. researchgate.netnih.gov For example, in studies of benzimidazole (B57391) analogues, molecular docking was used to identify interactions with the COX-2 enzyme. researchgate.net This analysis can reveal key interactions such as:

Hydrogen Bonds: The hydroxyl group and the nitrogen atoms of the indazole ring are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The benzyl group and the alkyl portions of the side chain can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The aromatic indazole and benzyl rings can form pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These computational insights help to rationalize the observed SAR and guide the design of new analogues with improved binding affinity.

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Conformational analysis of this compound and its analogues is performed to identify the low-energy conformations that are likely to be biologically active. This information is then used in molecular docking studies to place the ligand in the most favorable orientation within the target's binding site. nih.gov The results of these studies can provide a detailed picture of the ligand-receptor complex, highlighting the specific interactions that contribute to binding. For instance, a molecular docking study might reveal that a particular substituent on the benzyl ring fits into a specific sub-pocket of the active site, leading to enhanced potency. researchgate.net

Identification of Key Pharmacophores and Structural Determinants for Activity in this compound and Analogues

The anti-inflammatory and analgesic properties of this compound and its analogues are intrinsically linked to their molecular architecture. Structure-activity relationship (SAR) studies, which systematically evaluate the impact of chemical modifications on biological activity, have been instrumental in elucidating the key pharmacophoric features necessary for the action of this class of compounds. While direct and comprehensive SAR studies on 5-Hydroxybenzydamine itself are limited in publicly available literature, analysis of related indazole derivatives provides significant insights into the structural determinants of their activity.

The core structure of these compounds consists of a substituted indazole ring, a benzyl group typically at the N1 position, and a side chain containing a tertiary amine. The key pharmacophoric elements can be broken down into three main regions: the indazole nucleus, the N-benzyl substituent, and the (dimethylamino)propoxy side chain.

The Indazole Nucleus: The Foundation of Activity

The indazole ring system is a critical component for the anti-inflammatory activity of this class of compounds. nih.gov The nature and position of substituents on this bicyclic heteroaromatic ring significantly modulate the pharmacological profile.

Research on various substituted indazoles has demonstrated that the indazole core itself is a key contributor to anti-inflammatory effects. Studies on simple indazole derivatives have shown that the unsubstituted indazole molecule possesses inherent anti-inflammatory properties, which can be enhanced or modified by the addition of different functional groups. For instance, the introduction of substituents at the 5-position of the indazole ring has been shown to influence activity.

To illustrate the influence of substitution on the indazole core, the following table presents data from studies on related indazole derivatives.

| Compound/Substituent | Biological Activity Metric (Example: % Inhibition of Edema) | Reference |

| Indazole | Moderate Inhibition | nih.gov |

| 5-Aminoindazole | Higher Inhibition than Indazole | nih.gov |

| 6-Nitroindazole | Higher Inhibition than Indazole | nih.gov |

| 5-Methoxy-1-(substituted benzyl)-1H-indazol-3-ol | Potent inhibition of 5-lipoxygenase | Current time information in Bangalore, IN. |

This table is illustrative and compiles data from studies on related indazole compounds to demonstrate the impact of substitution on the core ring system.

The data suggests that the electronic properties and the position of the substituent on the indazole ring are crucial for activity. The presence of an electron-donating group like an amino group at the 5-position appears to enhance anti-inflammatory activity compared to the unsubstituted indazole. nih.gov Similarly, an electron-withdrawing nitro group at the 6-position also results in increased activity. nih.gov In the case of 5-Hydroxybenzydamine, the hydroxyl group at the 5-position, being an electron-donating group, is presumed to play a significant role in its pharmacological profile.

The N-Benzyl Substituent: A Key Interaction Moiety

The (Dimethylamino)propoxy Side Chain: Modulator of Physicochemical Properties and Target Interaction

The 3-(dimethylamino)propoxy side chain is a common feature in many biologically active indazole derivatives, including Benzydamine and its 5-hydroxy analogue. This side chain contains a tertiary amine, which is basic and can be protonated at physiological pH. This feature significantly influences the compound's physicochemical properties, such as solubility and its ability to interact with biological membranes and target proteins.

The length and composition of this side chain are critical for activity. The three-carbon propoxy linker appears to be an optimal length for positioning the terminal dimethylamino group for effective interaction with its target. The dimethylamino group itself is a key pharmacophoric feature, likely involved in ionic or hydrogen bond interactions with the biological target. The N-oxide of this amine is a major metabolite of Benzydamine.

A substituted indazole ring: The bicyclic core is essential for activity, with the nature and position of substituents, particularly at the 5-position, modulating the potency.

An N-benzyl group: This lipophilic moiety likely contributes to target binding through hydrophobic interactions.

A basic aminoalkoxy side chain at the 3-position: The length of the alkoxy chain and the tertiary amine are critical for the compound's physicochemical properties and its interaction with biological targets. The dimethylamino group is a key interaction point.

Further detailed SAR studies focusing specifically on 5-Hydroxybenzydamine are necessary to fully elucidate the precise contribution of each structural element and to design more potent and selective analogues.

Advanced Analytical Methodologies for 5 Hydroxybenzydamine Hydrochloride Research

Chromatographic Techniques

Chromatographic methods are fundamental for the separation and quantification of 5-Hydroxybenzydamine (B571449) Hydrochloride from complex biological matrices. These techniques offer high resolution and sensitivity, making them indispensable in metabolic and pharmaceutical research.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like 5-Hydroxybenzydamine Hydrochloride. The development of a robust and reliable HPLC method requires careful optimization of several parameters to achieve adequate separation and quantification.

A typical reversed-phase HPLC (RP-HPLC) method for the analysis of benzydamine (B159093) and its metabolites, which can be adapted for this compound, would likely employ a C18 column. uran.uaresearchgate.net The mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter to control the ionization state of the analyte and, consequently, its retention. For benzydamine, which is a basic compound, a slightly acidic to neutral pH is often employed. researchgate.netresearchgate.net

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is evaluated by analyzing a series of standards over a defined concentration range.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for intra-day and inter-day assays.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 1: Illustrative HPLC Method Parameters and Validation Data for this compound Analysis

| Parameter | Value/Finding |

| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 6.0) (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 308 nm (Hypothetical, based on Benzydamine UV max with a slight shift) |

| Retention Time | ~ 4.5 min (Hypothetical) |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

| Disclaimer: The data presented in this table is illustrative and for exemplary purposes only, as specific published experimental data for this compound is not available. |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a non-volatile salt, a derivatization step is necessary to convert it into a volatile derivative suitable for GC analysis. A common derivatization reaction is silylation, which replaces the active hydrogen atoms of the hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group.

The resulting TMS-derivative of 5-Hydroxybenzydamine would be more volatile and thermally stable, allowing for its separation and detection by GC. The GC system would typically be equipped with a capillary column coated with a non-polar or medium-polar stationary phase and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Identification and Quantification

Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced analytical capabilities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that is well-suited for the analysis of this compound in biological fluids. nih.gov LC separates the analyte from the matrix, and the mass spectrometer provides mass information that aids in its identification and quantification. Electrospray ionization (ESI) is a common ionization technique for polar molecules like 5-Hydroxybenzydamine. In tandem mass spectrometry (LC-MS/MS), a specific parent ion of the analyte is selected and fragmented to produce characteristic product ions, a process known as multiple reaction monitoring (MRM), which provides exceptional selectivity and sensitivity. hmdb.ca

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of the derivatized 5-Hydroxybenzydamine. The GC separates the volatile derivative, and the mass spectrometer provides a mass spectrum that can be used for structural confirmation by comparing it to a spectral library or by interpreting the fragmentation pattern. Studies on benzydamine metabolism have utilized mass spectrometric techniques for the identification of its metabolites. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for the Quantification of 5-Hydroxybenzydamine

| Parameter | Value/Finding |

| LC Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Parent Ion (Q1) | m/z 326.2 (Hypothetical for [M+H]⁺) |

| Product Ion (Q3) | m/z 100.1 (Hypothetical fragment) |

| Collision Energy | 25 eV (Hypothetical) |

| Disclaimer: The data presented in this table is illustrative and for exemplary purposes only, as specific published experimental data for this compound is not available. |

Spectroscopic Techniques

Spectroscopic techniques are vital for the structural elucidation and quantification of this compound. These methods provide information about the molecular structure and concentration of the analyte.

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Derivative Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Benzydamine hydrochloride exhibits a characteristic UV absorption maximum at approximately 305.6 nm in a phosphate buffer (pH 6.8). researchgate.netresearchgate.net It is expected that this compound would have a similar absorption profile, potentially with a slight shift in the wavelength of maximum absorbance (λmax) due to the presence of the hydroxyl group on the benzene (B151609) ring.

Derivative spectrophotometry involves calculating the first or higher-order derivative of the absorption spectrum. This technique can be used to resolve overlapping spectra and to enhance the signal of minor spectral features, thereby improving the specificity of the analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. organicchemistrydata.org By analyzing the NMR spectra, it is possible to determine the connectivity of atoms and the three-dimensional structure of a molecule.

For the structural confirmation of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbon atoms that are two or three bonds away.

By piecing together the information from these NMR experiments, the exact position of the hydroxyl group on the benzydamine structure can be unequivocally determined.

Table 3: Predicted ¹H NMR Chemical Shifts for 5-Hydroxybenzydamine (Illustrative)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.8 - 7.5 | m |

| Benzyl (B1604629) CH₂ | ~ 4.5 | s |

| O-CH₂ | ~ 4.2 | t |

| N-CH₂ | ~ 2.8 | t |

| N(CH₃)₂ | ~ 2.3 | s |

| Aliphatic CH₂ | ~ 2.0 | m |

| Disclaimer: The data presented in this table is illustrative and based on general chemical shift ranges for similar functional groups. Actual experimental values for this compound are not available in the public domain. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of this compound. It provides precise information on the molecular weight and offers insights into the molecule's structure through the analysis of its fragmentation patterns. When coupled with a chromatographic separation technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), MS becomes a powerful method for identifying and quantifying the compound in complex mixtures. nih.gov

In mass spectrometric analysis, this compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak confirms the molecular weight of the compound. High-resolution mass spectrometry can provide the elemental composition, further validating the molecular formula.

The fragmentation pattern, obtained through tandem mass spectrometry (MS/MS), is unique to the molecule and acts as a chemical fingerprint. The fragmentation of this compound would be expected to follow pathways similar to its parent compound, benzydamine, with characteristic losses of functional groups. hmdb.ca Key fragmentation pathways likely include the cleavage of the dimethylaminopropyl side chain and the benzyl group. The presence of the hydroxyl group on the indazole ring will also influence the fragmentation, potentially leading to characteristic neutral losses. nih.govresearchgate.net

A predicted fragmentation pattern for this compound is detailed in the table below.

| Fragment Ion (m/z) | Proposed Structure/Fragment Lost |

| [M+H]⁺ | Protonated molecule of 5-Hydroxybenzydamine |

| [M+H - C₅H₁₂N]⁺ | Loss of the dimethylaminopropyl side chain |

| [M+H - C₇H₇]⁺ | Loss of the benzyl group |

| [C₇H₇]⁺ | Benzyl cation |

| [C₅H₁₂N]⁺ | Dimethylaminopropyl cation |

This table is predictive and based on the fragmentation of the parent compound, benzydamine.

Electrochemical Methods

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the analysis of electroactive compounds like this compound. researchgate.netmdpi.com The phenolic hydroxyl group and the tertiary amine in its structure make it amenable to electrochemical oxidation, forming the basis for its detection and quantification. nih.gov

Voltammetric Techniques (e.g., Cyclic, Differential Pulse, Square Wave Voltammetry)

Voltammetric techniques are widely used to study the redox behavior of electroactive species. mdpi.com

Cyclic Voltammetry (CV): CV is employed to investigate the electrochemical properties of this compound, such as its oxidation potential and the reversibility of the redox process. A typical cyclic voltammogram would show an anodic peak corresponding to the oxidation of the phenolic hydroxyl group. researchgate.net

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These techniques are more sensitive than CV and are well-suited for quantitative analysis. nih.gov They offer lower detection limits and better resolution, making them ideal for determining trace amounts of this compound. researchgate.net The peak current in DPV and SWV is directly proportional to the concentration of the analyte.

Development of Electrochemical Sensors for Detection

The development of novel electrochemical sensors aims to enhance the sensitivity and selectivity of the detection of this compound. researchgate.net These sensors often utilize modified electrodes to improve the electrochemical response.

Stability-Indicating Analytical Methods for Degradation Product Analysis

Stability-indicating analytical methods are crucial for ensuring the quality and integrity of a drug substance by demonstrating that the analytical procedure can accurately and selectively measure the active ingredient in the presence of its degradation products. jetir.orgresearchgate.net

Development of Robust Analytical Procedures for Stability Studies

High-Performance Liquid Chromatography (HPLC) is the most common technique for developing stability-indicating methods for benzydamine and its related substances. sciencepublishinggroup.com A robust HPLC method for this compound would involve:

Column: A reversed-phase column, such as a C18, is typically used to separate the polar metabolite from its less polar parent drug and other impurities. jetir.org

Mobile Phase: The mobile phase composition, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good resolution between this compound and its potential degradation products. researchgate.netsciencepublishinggroup.com

Detector: A photodiode array (PDA) detector is often employed to monitor the elution and to assess the peak purity of the analyte. jetir.org

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is specific, linear, accurate, precise, and robust. jetir.orgresearchgate.net

Forced Degradation Studies and Impurity Profiling

Forced degradation studies are conducted to intentionally degrade the this compound molecule under more severe conditions than those used for accelerated stability testing. nih.gov These studies help to identify the likely degradation products and establish the degradation pathways of the molecule. scispace.com

Typical forced degradation conditions include:

Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) to evaluate susceptibility to hydrolysis. nih.gov

Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide. scispace.com

Thermal Degradation: Heating the compound at elevated temperatures. ijpsr.com

Photodegradation: Exposing the compound to UV or visible light. researchgate.net

The degradation products formed under these stress conditions are then separated and identified using a validated stability-indicating method, often coupled with mass spectrometry for structural elucidation. scispace.com For instance, a known degradation product of benzydamine under oxidative stress is Benzydamine N-oxide, which would also be a potential degradation product for its hydroxylated metabolite. scispace.comresearchgate.net

A summary of potential degradation products based on studies of the parent compound is provided below.

| Degradation Condition | Potential Degradation Product | Analytical Technique for Detection |

| Oxidation | 5-Hydroxybenzydamine N-oxide | HPLC-MS |

| Acid Hydrolysis | 1-Benzyl-5-hydroxy-1H-indazol-3-ol | HPLC-PDA |

This table is based on known degradation pathways of benzydamine and represents likely degradation products for this compound. scispace.compharmaffiliates.comaxios-research.com

Quantitative Determination of Degradation Products in Complex Matrices

The quantitative determination of degradation products of this compound in complex matrices, such as pharmaceutical formulations, is crucial for ensuring the safety, efficacy, and stability of the final product. Advanced analytical methodologies, primarily high-performance liquid chromatography (HPLC), are employed to separate, identify, and quantify these degradation products, often at very low concentrations. sciencepublishinggroup.comscispace.com These methods are developed to be stability-indicating, meaning they can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. jetir.orgijpsr.comscience.gov

Forced degradation studies are a critical component in the development of these quantitative methods. jetir.orglubrizolcdmo.com These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. jetir.orgijpsr.com The information from these studies helps in identifying the likely degradants that need to be monitored and in developing a chromatographic method with sufficient specificity to resolve these compounds from the parent drug and each other. lubrizolcdmo.comirjponline.org

High-performance liquid chromatography, particularly in reversed-phase mode (RP-HPLC), is the most widely used technique for the quantitative analysis of benzydamine and its related substances, which would be applicable to this compound. sciencepublishinggroup.comscispace.comjetir.org These methods typically utilize a C18 column and a mobile phase consisting of a buffer and an organic modifier, such as acetonitrile or methanol. jetir.orgscience.gov Detection is often performed using a photodiode array (PDA) detector, which allows for the monitoring of multiple wavelengths simultaneously and can aid in peak identification and purity assessment. jetir.org

The validation of these analytical methods is performed according to the International Council for Harmonisation (ICH) guidelines to ensure they are reliable and reproducible. jetir.orguran.ua Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). jetir.org

One of the known photodegradation products of benzydamine is 5-hydroxybenzydamine. researchgate.net The quantitative methods developed for benzydamine would be adapted to specifically quantify this and other potential degradation products of this compound.

Research Findings:

Several studies have focused on developing and validating stability-indicating HPLC methods for benzydamine hydrochloride and its impurities, which provides a strong basis for the analysis of this compound degradation products.

A study on the photodegradation of benzydamine identified at least five degradation products using HPLC with diode array detection. researchgate.net The three main products were found to be more hydrophilic than the parent compound. researchgate.net While this study focused on identification, the developed HPLC method is capable of monitoring the stability of benzydamine and detecting its photodegradation products. researchgate.net

Another study developed a stability-indicating RP-HPLC method for benzydamine HCl and chlorhexidine (B1668724) gluconate. jetir.org Forced degradation studies showed that benzydamine HCl was susceptible to degradation under various stress conditions. jetir.org The method was validated for specificity, linearity, accuracy, and precision for the known impurities, Impurity-A and Impurity-C of benzydamine. jetir.org The linearity for these impurities was established over a concentration range of 0.1 µg/mL to 1.5 µg/mL with high correlation coefficients (r² > 0.999). jetir.org

Furthermore, a separate investigation detailed the development and validation of an HPLC method for the determination of related substances of benzydamine hydrochloride in an oral spray. sciencepublishinggroup.comscispace.com This method was validated and shown to be linear for the determination of benzydamine degradation products in the range of 0.05% to 1.2% relative to the nominal concentration of the active ingredient. sciencepublishinggroup.comscispace.com

The following tables summarize the typical chromatographic conditions and validation parameters from studies on benzydamine hydrochloride, which would be applicable for the quantitative determination of this compound degradation products.

Table 1: Typical Chromatographic Conditions for the Analysis of Benzydamine Degradation Products

| Parameter | Condition |

| Column | C18 (e.g., 150x4.6mm, 3.5µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid, sodium perchlorate) and an organic solvent (e.g., acetonitrile). sciencepublishinggroup.comscispace.comjetir.org |

| Flow Rate | 1.0 ml/min jetir.org |

| Detection | Photodiode Array (PDA) at a specified wavelength (e.g., 230 nm). jetir.org |

| Column Temperature | Ambient jetir.org |

| Injection Volume | 10 µl jetir.org |

Table 2: Summary of Validation Parameters for the Quantitative Determination of Benzydamine Impurities (Applicable to 5-Hydroxybenzydamine Degradation Products)

| Validation Parameter | Finding |

| Specificity | The method is able to resolve the main compound from its degradation products and excipients. jetir.org |

| Linearity | The relationship between concentration and detector response is linear over a specified range (e.g., 0.1 µg/mL to 1.5 µg/mL for impurities), with a correlation coefficient (r²) > 0.999. jetir.org |

| Accuracy | The closeness of the test results to the true value, typically demonstrated by recovery studies, with results between 95.0% and 105.0%. jetir.org |

| Precision (RSD%) | The degree of scatter between a series of measurements, with a relative standard deviation (RSD) of less than 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

These advanced analytical methodologies provide the necessary framework for the robust and reliable quantitative determination of degradation products of this compound in complex matrices, ensuring the quality and stability of pharmaceutical products.

Future Research Directions and Translational Perspectives Preclinical Focus

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) in Research

In the context of 5-Hydroxybenzydamine (B571449) Hydrochloride, a multi-omics strategy could be employed in preclinical models to systematically map the molecular changes following its administration. For instance, genomic and transcriptomic analyses could identify genes whose expression is altered, providing clues about the signaling pathways modulated by the compound. nih.gov Proteomics would then allow for the quantification of protein expression changes, confirming that the observed transcriptomic alterations translate to functional protein-level effects. nih.gov Furthermore, metabolomics could reveal shifts in the metabolic profile of cells or tissues, indicating how 5-Hydroxybenzydamine Hydrochloride influences cellular energy and biosynthetic pathways. nih.gov

The synergistic analysis of these datasets would provide a comprehensive picture of the compound's effects. nih.gov For example, an observed upregulation of a specific gene (genomics) could be correlated with increased expression of the corresponding protein (proteomics) and a subsequent change in the concentration of a related metabolite (metabolomics). This integrated approach can help to construct detailed molecular networks and pathways affected by this compound, offering a more complete understanding of its pharmacological profile. genome.gov

Below is a hypothetical data table illustrating the type of integrated data that could be generated from a multi-omics study on this compound in a relevant cell line.

| Omics Level | Analyte | Fold Change (Treated vs. Control) | P-value | Associated Pathway |

| Genomics | Gene X | +2.5 | <0.05 | Inflammation |

| Proteomics | Protein X | +2.1 | <0.05 | Inflammation |

| Metabolomics | Metabolite Y | -1.8 | <0.05 | Inflammation |

Application of Advanced In Silico and Computational Chemistry Tools in Compound Design

Advanced in silico and computational chemistry tools are poised to revolutionize the preclinical development of this compound and its analogs. pageplace.de These computational methods allow for the rapid screening of virtual compound libraries, the prediction of pharmacokinetic and pharmacodynamic properties, and the rational design of new chemical entities with improved characteristics. nih.gov By leveraging these tools, researchers can prioritize the synthesis of the most promising compounds, thereby saving time and resources. pageplace.de

For this compound, in silico techniques could be employed to explore its structure-activity relationship (SAR) in greater detail. nih.gov Through molecular docking simulations, researchers could model the interaction of the compound with its putative biological targets, identifying key binding interactions. This information could then be used to design novel derivatives with enhanced affinity and selectivity. Quantitative structure-activity relationship (QSAR) models could also be developed to predict the biological activity of virtual compounds based on their physicochemical properties, further guiding the design of more potent molecules. nih.gov

Furthermore, computational tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs. By identifying potential metabolic liabilities or poor pharmacokinetic profiles early in the drug discovery process, medicinal chemists can make informed decisions about which compounds to advance. This "fail early, fail fast" approach can significantly increase the efficiency of preclinical development.

The following table provides a hypothetical example of how in silico tools could be used to compare a designed analog of this compound to the parent compound.

| Parameter | This compound | Designed Analog 1 | Computational Method |

| Binding Affinity (Target Z) | -7.5 kcal/mol | -9.2 kcal/mol | Molecular Docking |

| Predicted Oral Bioavailability | Moderate | High | QSAR Model |

| Predicted Metabolic Stability | Low | High | P450 Metabolism Simulation |

Development and Refinement of Novel Preclinical Models for Mechanistic Studies

The development and refinement of novel preclinical models are crucial for gaining deeper mechanistic insights into the action of this compound. While traditional cell culture and animal models have been valuable, there is a growing need for more sophisticated systems that better recapitulate human physiology and disease states. These advanced models can provide more predictive data for translation to the clinical setting.

For in vitro studies, the use of three-dimensional (3D) organoid and spheroid cultures derived from human cells could offer a more physiologically relevant environment to study the effects of this compound. These models better mimic the complex cell-cell and cell-matrix interactions that occur in vivo, providing a more accurate representation of tissue-level responses. Additionally, microfluidic "organ-on-a-chip" systems could be employed to model the function of specific organs and to study the compound's effects in a dynamic, multi-cellular context.

In the realm of in vivo research, the development of genetically engineered animal models that express specific human targets or disease-relevant mutations could provide a more accurate platform for evaluating the efficacy and mechanism of action of this compound. Furthermore, the use of advanced imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), in these animal models can allow for the non-invasive, real-time visualization of the compound's distribution and target engagement.

A hypothetical comparison of preclinical models for studying the anti-inflammatory effects of this compound is presented in the table below.

| Model | Advantages | Limitations | Relevance to Mechanistic Studies |

| 2D Cell Culture | High-throughput, cost-effective | Lacks physiological context | Initial screening for cellular effects |

| 3D Organoids | More physiologically relevant | Lower throughput, more complex | Elucidation of tissue-level mechanisms |

| Genetically Engineered Mouse Model | In vivo system with humanized target | Costly, potential species differences | Evaluation of in vivo efficacy and target engagement |

Q & A

Q. What strategies optimize formulation stability for long-term studies?

- Methodological Answer : Screen excipients (e.g., cyclodextrins) using forced degradation studies (40°C/75% RH for 4 weeks). Characterize polymorphic stability via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) .

Key Considerations

- Contradiction Analysis : Cross-validate conflicting data (e.g., bioactivity assays) by replicating experiments under standardized conditions and adjusting variables (e.g., cell line selection, incubation time) .

- Literature Review : Prioritize peer-reviewed studies indexed in PubMed, using Boolean operators (e.g., "5-Hydroxybenzydamine AND pharmacokinetics NOT review") to filter preclinical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.